![molecular formula CH4N2O B131492 Urea-13C CAS No. 58069-82-2](/img/structure/B131492.png)
Urea-13C
Übersicht
Beschreibung
Urea is a significant organic compound with a wide range of applications in agriculture, pharmaceuticals, and chemical industries. It serves as a bioactive compound in natural products and is used extensively as a nitrogenous fertilizer. The importance of urea is highlighted by its role as both a carbon and nitrogen source for certain cyanobacteria, which can lead to algal blooms under specific environmental conditions . The synthesis of urea, particularly from carbon dioxide (CO2) and ammonia, has been a long-standing process, but the efficient synthesis of substituted ureas remains a challenge due to dehydration difficulties .
Synthesis Analysis
The synthesis of heterocyclic ureas involves multiple steps, including the use of triphosgene and 4-(dimethylamino)pyridine (DMAP) for the preparation of certain ureas. Additionally, the Knorr condensation method is employed for the synthesis of specific amine precursors. The synthesis of ureas from CO2 and amines has been explored using various catalytic systems, emphasizing the importance of CO2 fixation in addressing environmental and resource concerns . The one-pot synthesis of ureas from Boc-protected amines using 2-chloropyridine and trifluoromethanesulfonyl anhydride has also been reported, which simplifies the process of creating nonsymmetrical and symmetrical disubstituted and trisubstituted ureas .
Molecular Structure Analysis
The molecular structure of ureas has been studied using X-ray crystallography and NMR spectroscopy. X-ray analyses have shown that certain ureas are intramolecularly hydrogen-bonded in the solid state. NMR studies, including 1H, 13C, and 15N NMR, have provided detailed insights into the molecular conformation of ureas and their corresponding thioureas, indicating an E, Z conformation stabilized by internal hydrogen bonding . The structure of urea-formaldehyde resins has been determined using 13C NMR, revealing the presence of linear-branched structures with various methylene and methylate linkages .
Chemical Reactions Analysis
Urea undergoes various chemical reactions, including the formation of multiply hydrogen-bonded complexes through concentration-dependent unfolding. This behavior is significant for self-assembly processes and mimics the helix-to-sheet transition observed in peptides . The urease-catalyzed hydrolysis of urea has been studied, showing that the reaction mechanism is complex and influenced by temperature-dependent interconversion of active sites . The synthesis of urea-formaldehyde resins involves a complex reaction network, with the formation of different methylol ureas and methylene-bridged ureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of ureas are influenced by their synthesis parameters. For instance, the formaldehyde to urea mole ratio affects the viscosity and polymerization of urea-formaldehyde resins, which in turn impacts the formaldehyde emission levels of bonded particleboards . The ability of urea to act as a carbon source for cyanobacteria during algal blooms is linked to its assimilation into central carbon metabolism and amino acid biosynthesis pathways, which is enhanced at higher pH levels .
Wissenschaftliche Forschungsanwendungen
Studien zur Pflanzenphysiologie und zum Stoffwechsel
Urea-13C wird bei der Herstellung von Pflanzenmaterial verwendet, das mit stabilen Isotopen wie 13C und 15N angereichert ist . Dies hat eine breite Anwendung in der biowissenschaftlichen Forschung, einschließlich Pflanzenphysiologie, Pflanzenstress und -abwehr sowie metabolismusbezogenen Wissenschaften . Die isotopisch markierten Pflanzenextrakte können für eine metabolomweite interne Standardisierung von heimischen Pflanzen verwendet werden .
Bewertung biosynthetischer Pfade
Stabile Isotope wie this compound haben Anwendung in der Bewertung biosynthetischer Pfade gefunden . Durch Verfolgen der Bewegung des 13C-Isotops können Forscher Einblicke in die Stoffwechselwege gewinnen, die an der Biosynthese verschiedener Verbindungen beteiligt sind .
Metabolic Engineering
This compound wird in der Forschung zur metabolischen Engineering verwendet . Durch die Einarbeitung von 13C in Organismen und die Verfolgung seiner Verteilung in Stoffwechselprodukten können Forscher Stoffwechselwege verstehen und manipulieren, um die Produktion gewünschter Verbindungen zu erreichen .
Fluxanalyse
Die Fluxanalyse ist ein weiteres Gebiet, in dem this compound Anwendung findet . Fluxanalyse beinhaltet die Quantifizierung der Geschwindigkeit, mit der Verbindungen durch ein Stoffwechselnetzwerk fließen. Die Verwendung von 13C-markiertem Harnstoff ermöglicht eine genaue Fluxanalyse .
Genaue Quantifizierung von Pflanzenmetaboliten
This compound wird zur genauen Quantifizierung von Pflanzenmetaboliten verwendet
Wirkmechanismus
Target of Action
The primary target of Urea-13C is the enzyme urease , which is associated with Helicobacter pylori bacteria in the human stomach . This bacterium has been linked to various upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma .
Mode of Action
This compound interacts with its target, the urease enzyme, through a process known as hydrolysis . Urease, produced in large quantities by H. pylori, cleaves this compound into ammonia and carbon dioxide . .
Biochemical Pathways
The hydrolysis of this compound by urease affects the carbon metabolism and amino acid biosynthesis pathways . The carbon-13 from this compound is assimilated into these pathways, particularly those important for the production of the hepatotoxin, microcystin . This process allows for the tracing of metabolic pathways within the cell .
Pharmacokinetics
Upon ingestion, if gastric urease from H. pylori is present, this compound is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen . The resulting 13CO2 is absorbed into the blood and exhaled in the breath . Exhaled breath samples can then be collected and measured for the presence of radioactivity . This process forms the basis of the Urea Breath Test (UBT), a diagnostic tool for detecting H. pylori infections .
Result of Action
The action of this compound results in the detection of H. pylori bacteria in the stomach . The presence of these bacteria is associated with various gastrointestinal disorders . Therefore, the action of this compound provides valuable diagnostic information for the initial diagnosis and post-treatment monitoring of H. pylori infection in adults .
Action Environment
The action of this compound can be influenced by environmental factors such as pH conditions . For instance, the incorporation of carbon-13 from this compound into metabolic pathways occurs at a higher percentage during growth at higher pH . This suggests that the action, efficacy, and stability of this compound can be affected by the environmental conditions in which it is used.
Safety and Hazards
Zukünftige Richtungen
The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The development of a certified reference material (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests is one of the future directions .
Eigenschaften
IUPAC Name |
diamino(113C)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973641 | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
58069-82-2 | |
Record name | Urea C 13 [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Urea-13C help diagnose Helicobacter pylori infection?
A1: this compound leverages the unique ability of Helicobacter pylori to produce the enzyme urease. When administered orally, this compound is hydrolyzed by bacterial urease in the stomach, producing ammonia and 13C-labeled carbon dioxide (13CO2). [, ] This 13CO2 is absorbed into the bloodstream and subsequently exhaled. By measuring the 13CO2 enrichment in breath samples using techniques like isotope ratio mass spectrometry, the presence of Helicobacter pylori can be determined. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound, with a single 13C substitution, has a molecular formula of CH313CONH2 and a molecular weight of 61.06 g/mol.
Q3: Are there any spectroscopic differences between urea and this compound?
A3: Yes, the presence of the 13C isotope in this compound alters its vibrational frequencies, leading to characteristic shifts in its infrared spectrum compared to naturally abundant urea. []
Q4: Is this compound stable under standard storage conditions?
A4: this compound is chemically stable under standard storage conditions.
Q5: Does this compound possess any catalytic properties?
A5: No, this compound does not exhibit inherent catalytic properties. Its utility lies in its role as a substrate for bacterial urease, enabling the detection of Helicobacter pylori.
Q6: Have there been computational studies on the interaction between this compound and urease?
A6: While specific computational studies focusing on this compound might be limited, extensive research exists on the interaction between urea and urease. These studies provide valuable insights into the enzyme's catalytic mechanism and substrate binding. []
Q7: Does modifying the urea structure in this compound affect its diagnostic utility?
A7: Modifying the urea structure in this compound could potentially affect its interaction with urease, impacting its hydrolysis and subsequent diagnostic accuracy. []
Q8: What are the common formulations of this compound for diagnostic use?
A8: this compound is typically formulated in capsules or solutions for oral administration. The formulation is designed to ensure accurate dosing and reliable release of the compound in the stomach. [, ]
Q9: What is the fate of this compound after ingestion?
A9: After oral administration, this compound is rapidly absorbed and distributed throughout the body. If Helicobacter pylori is present, this compound is hydrolyzed in the stomach. The generated 13CO2 is absorbed into the bloodstream and subsequently eliminated through exhalation. Unabsorbed this compound is excreted in the urine. [, ]
Q10: How does the performance of this compound breath test compare to other diagnostic methods for Helicobacter pylori?
A10: The this compound breath test demonstrates high sensitivity and specificity for detecting Helicobacter pylori infection, comparable to invasive methods like biopsy and culture. [, , ] It's considered a reliable non-invasive alternative, particularly in children. [, ]
Q11: Is there any evidence of resistance to the this compound breath test?
A11: Resistance to the this compound breath test is not a concern, as the test principle relies on the presence of the bacterial enzyme urease, a stable characteristic of Helicobacter pylori. [, ]
Q12: How is the 13CO2 enrichment in breath samples measured?
A12: Isotope ratio mass spectrometry (IRMS) is the gold standard for measuring the 13CO2 enrichment in breath samples. [, , ] This technique allows for precise measurement of isotopic ratios, enabling accurate diagnosis.
Q13: What are the key parameters considered during the validation of analytical methods for this compound analysis?
A13: Validation of analytical methods for this compound analysis focuses on parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results. []
Q14: What are some essential resources for research involving this compound?
A14: Essential resources include access to isotopically labeled this compound, specialized equipment like isotope ratio mass spectrometers, and expertise in analytical techniques for isotope analysis. []
Q15: When was this compound first introduced as a diagnostic tool for Helicobacter pylori?
A15: The this compound breath test was introduced in the early 1990s as a non-invasive alternative to traditional methods for detecting Helicobacter pylori infection. []
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